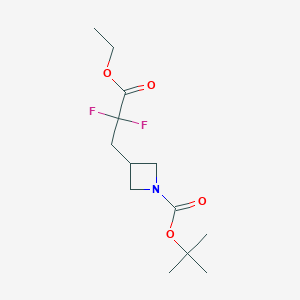
Tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a difluoro ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of an azetidine derivative with a difluoro ketone compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or industrial applications.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The difluoro ketone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. The azetidine ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an azetidine ring.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a similar tert-butyl ester group but with different substituents.
Uniqueness
Tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate is unique due to the combination of its azetidine ring, difluoro ketone moiety, and tert-butyl ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)13(14,15)6-9-7-16(8-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
UIFUXSUFTRGGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















